2-Bromo-6-(difluoromethyl)aniline
Description
2-Bromo-6-(difluoromethyl)aniline is a halogenated aniline derivative with the molecular formula C₇H₆BrF₂N. It features a bromine atom at the ortho (2nd) position and a difluoromethyl (-CHF₂) group at the para (6th) position on the benzene ring. This compound is notable for its unique electronic and steric properties, which arise from the combination of electron-withdrawing (bromine and CHF₂) and electron-donating (amine) groups. These characteristics make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated compounds are prized for their metabolic stability and bioavailability .
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6BrF2N/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H,11H2 |
InChI Key |
RBJHMQJTIHQQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(difluoromethyl)aniline typically involves the bromination and difluoromethylation of aniline derivatives. One common method includes the reaction of 2-bromoaniline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-Bromo-6-(difluoromethyl)aniline may involve large-scale bromination and difluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(difluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Bromo-6-(difluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)aniline involves its interaction with molecular targets through its bromine and difluoromethyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of 2-Bromo-6-(difluoromethyl)aniline are influenced by its substitution pattern. Below is a comparison with key analogs:
Pharmaceutical Chemistry
- Drug Intermediates : The CHF₂ group enhances metabolic stability, making 2-Bromo-6-(difluoromethyl)aniline a precursor for kinase inhibitors and antiviral agents. For example, analogs like 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline are used in protease inhibitor synthesis .
- Biological Activity : Fluorinated anilines often exhibit antimicrobial properties. The compound’s trifluoromethoxy-containing analogs (e.g., 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline) show enhanced enzyme-binding affinity due to hydrogen-bonding interactions .
Agrochemical Development
- Herbicides and Insecticides : The lipophilic nature of CHF₂ and CF₃ groups improves membrane penetration in target organisms. Piperflanilide, a heptafluoropropan-2-yl analog, demonstrates potent insecticidal activity by disrupting neuronal signaling .
Material Science
- Fluorinated Polymers : The electron-withdrawing properties of CHF₂ and Br groups aid in synthesizing conductive polymers and liquid crystals, similar to applications seen in 2-(Benzyloxy)-4-bromo-6-fluoroaniline derivatives .
Key Research Findings
- Synthetic Efficiency : Multi-step syntheses involving bromination and fluorination (e.g., using DBDMH or DMSO/THF solvents) are common for these compounds, with yields influenced by substituent positioning .
- However, fluorinated derivatives like 4-(Difluoromethyl)aniline show lower environmental persistence compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
